molecular formula C21H22N4O4 B2545481 2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 2034438-85-0

2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2545481
CAS No.: 2034438-85-0
M. Wt: 394.431
InChI Key: UOXVHKBNGKNOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure

Preparation Methods

The synthesis of 2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the chromenone core, followed by the introduction of the piperidine and pyrazine moieties. Common synthetic routes include:

Chemical Reactions Analysis

2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Properties

IUPAC Name

2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-24(2)19-20(23-10-9-22-19)28-14-6-5-11-25(13-14)21(27)18-12-16(26)15-7-3-4-8-17(15)29-18/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXVHKBNGKNOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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